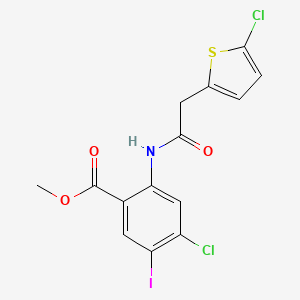
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is an organic compound with a complex structure that includes chlorine, iodine, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene.
Acetylation: The 5-chlorothiophene is then acetylated to introduce the acetylamino group.
Iodination: The benzoic acid derivative is iodinated at the 5-position.
Esterification: Finally, the benzoic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Used in the treatment of inflammation and analgesia.
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Another compound with similar structural features and applications.
Uniqueness
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of a thiophene ring and a benzoic acid ester also contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C14H10Cl2INO3S |
|---|---|
Molekulargewicht |
470.1 g/mol |
IUPAC-Name |
methyl 4-chloro-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5-iodobenzoate |
InChI |
InChI=1S/C14H10Cl2INO3S/c1-21-14(20)8-5-10(17)9(15)6-11(8)18-13(19)4-7-2-3-12(16)22-7/h2-3,5-6H,4H2,1H3,(H,18,19) |
InChI-Schlüssel |
TZTGZGUYZQUELR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=C(S2)Cl)Cl)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


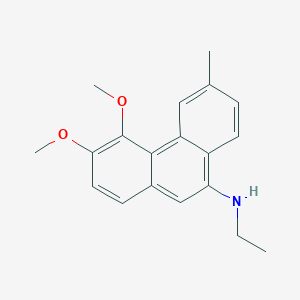
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)



![3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8531998.png)
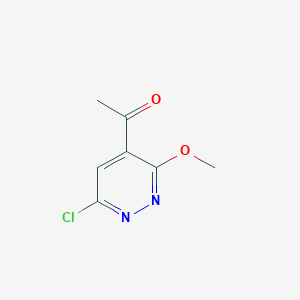
![1-[4-(Methylsulfonyl)benzyl]homopiperazine](/img/structure/B8532006.png)
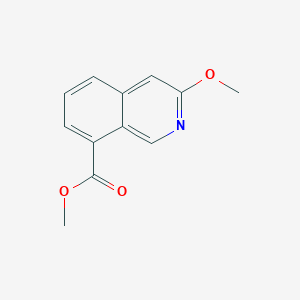

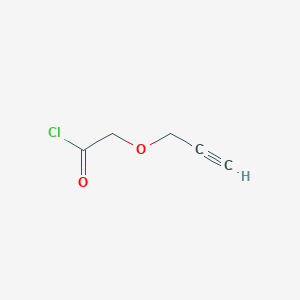
![tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B8532033.png)
